molecular formula C18H19N3O3S B11186152 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11186152
M. Wt: 357.4 g/mol
InChI Key: UWBHYKWNJWETJN-UHFFFAOYSA-N
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Description

2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a pyrimidine ring and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials often include 4,6-dihydroxypyrimidine and 2,2,4-trimethyl-1,2-dihydroquinoline. The key steps in the synthesis may involve:

    Formation of the Pyrimidine Derivative: This can be achieved by reacting 4,6-dihydroxypyrimidine with a suitable thiolating agent to introduce the sulfanyl group.

    Coupling Reaction: The pyrimidine derivative is then coupled with 2,2,4-trimethyl-1,2-dihydroquinoline under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine or quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or quinoline rings.

Scientific Research Applications

2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties can be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets and pathways. The sulfanyl and quinoline groups can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxypyrimidine: A simpler pyrimidine derivative with hydroxyl groups.

    2,2,4-Trimethyl-1,2-dihydroquinoline: A quinoline derivative without the pyrimidine moiety.

Uniqueness

2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to the combination of the pyrimidine and quinoline structures, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

4-hydroxy-2-[2-oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H19N3O3S/c1-11-9-18(2,3)21(13-7-5-4-6-12(11)13)16(24)10-25-17-19-14(22)8-15(23)20-17/h4-9H,10H2,1-3H3,(H2,19,20,22,23)

InChI Key

UWBHYKWNJWETJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NC(=CC(=O)N3)O)(C)C

Origin of Product

United States

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